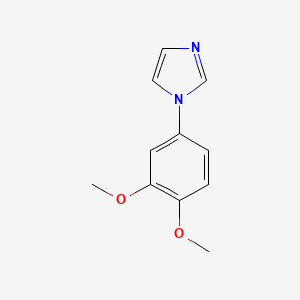

1-(3,4-Dimethoxyphenyl)-1H-imidazole

Overview

Description

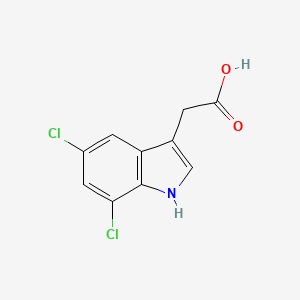

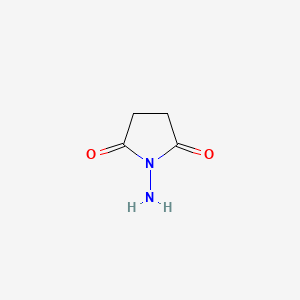

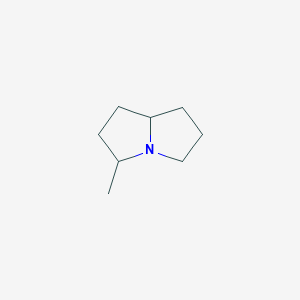

The compound “1-(3,4-Dimethoxyphenyl)-1H-imidazole” is a type of organic compound. The “3,4-Dimethoxyphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with two methoxy groups (O-CH3) attached at the 3rd and 4th positions. The “1H-imidazole” part indicates the presence of an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .

Scientific Research Applications

Crystal Structure and Molecular Interactions :

- The crystal structure of a related compound, "2-(3,4-Dimethoxyphenyl)-4,5-diphenyl-1-(prop-2-en-1-yl)-1H-imidazole", was investigated, showing specific dihedral angles between the imidazole ring and phenyl rings, and highlighting C-H⋯O hydrogen bonds and C-H⋯π interactions (Mohamed et al., 2012).

Coordination Polymers and Transition-Metal Frameworks :

- A study on "Construction of transition-metal coordination polymers using multifunctional imidazole dicarboxylates as spacers" utilized a compound similar to 1-(3,4-Dimethoxyphenyl)-1H-imidazole. This research highlighted the strong coordination ability and various coordination modes of these ligands, offering insights into their potential applications in designing novel polymers (Xiong et al., 2013).

Synthesis and Molecular Docking for Pharmacological Importance :

- Another study synthesized "2-(3,4-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole" and analyzed its crystal structure. Molecular docking against anti-inflammatory drug targets Myeloperoxidase (MPO) and Cyclooxygenase (COX-2) showed a binding mode similar to known inhibitors, suggesting potential pharmacological significance (Anthal et al., 2018).

Luminescence Sensing Applications :

- Research on "Two dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks" described frameworks that are sensitive to benzaldehyde-based derivatives. These findings indicate potential applications in fluorescence sensing (Shi et al., 2015).

Green Synthesis and Biological Evaluation :

- A study on the "Synthesis, Biological Evaluation and Theoretical Studies of 2-(2,4-Dimethoxyphenyl)-4,5-Dihydro-1h-Imidazole Derivatives" explored the antimicrobial activities of these compounds. This research highlights the potential for developing new antimicrobial agents (Altameemi et al., 2020).

Recyclable Heterogeneous Nanocatalyst :

- The paper titled "Fe3O4@SiO2·HM·SO3H as a Recyclable Heterogeneous Nanocatalyst for the Microwave-Promoted Synthesis of 2,4,5-Trisubstituted Imidazoles" demonstrates the use of related imidazole compounds in catalysis, emphasizing the potential of these materials in sustainable chemical processes (Naeimi & Aghaseyedkarimi, 2016).

Synthesis and Structural Analysis :

- The synthesis and X-ray crystal structure of "1-(3,5-Dimethoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole" were studied, contributing to a deeper understanding of the molecular structure and interactions of similar compounds (Divya et al., 2013).

Antimicrobial and Molecular Docking Studies :

- A research work on "Synthesis, molecular structure, DFT studies and antimicrobial activities of some novel 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives" included molecular docking studies to evaluate the antibacterial activities of these derivatives, showcasing the potential of imidazole derivatives in drug development (Rajaraman et al., 2017).

properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-10-4-3-9(7-11(10)15-2)13-6-5-12-8-13/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBCBKOVMWKQQJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719266 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-1H-imidazole | |

CAS RN |

190198-38-0 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-5,6,7,8-tetrahydro-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B3348813.png)

![3,6-diamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B3348870.png)

![1,2-Diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B3348904.png)